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REC A PROTEIN  FOR MOLECULAR BIOLOGY - 155979-15-0

REC A PROTEIN FOR MOLECULAR BIOLOGY

Catalog Number: EVT-1518368
CAS Number: 155979-15-0
Molecular Formula: C12H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RecA is primarily sourced from Escherichia coli, where it was first characterized. It belongs to a broader class of proteins known as recombinases, which are essential for DNA repair mechanisms. The classification of RecA falls under the following categories:

  • Protein Family: RecA belongs to the ATP-dependent recombinase family.
  • Functional Role: It acts as a DNA-dependent ATPase, facilitating strand exchange during homologous recombination.
Synthesis Analysis

Methods of Synthesis

RecA protein can be synthesized using various methods, including:

  • Recombinant DNA Technology: The gene encoding RecA can be cloned into expression vectors, allowing for overproduction in bacterial systems.
  • In Vitro Transcription and Translation: This method allows for the synthesis of RecA protein without the need for living cells, utilizing a cell-free system.

Technical Details

The expression of RecA typically requires:

  • Inducible Promoters: Such as T7 or lac promoters to control protein production.
  • Cofactors: Magnesium ions and adenosine triphosphate are necessary for optimal activity during synthesis.
Molecular Structure Analysis

Structure

RecA protein forms a filamentous structure when bound to single-stranded DNA (ssDNA). The filament is composed of multiple RecA monomers that interact cooperatively. Key structural features include:

  • Binding Sites: Multiple sites for DNA binding, allowing interaction with both ssDNA and double-stranded DNA (dsDNA).
  • Flexible Regions: Certain loops within the structure facilitate binding and interaction with DNA.

Data

Crystallographic studies have revealed that RecA has distinct domains responsible for its interaction with DNA and ATP. The filament structure enhances its ability to search for homologous sequences along dsDNA.

Chemical Reactions Analysis

Reactions

RecA catalyzes several critical reactions during homologous recombination:

  • Strand Exchange Reaction: The primary reaction where ssDNA pairs with complementary regions on dsDNA.
  • Branch Migration: A process where unpaired regions displace paired strands, allowing the heteroduplex to extend.

Technical Details

These reactions are facilitated by ATP hydrolysis, which provides energy for conformational changes within the RecA filament. The efficiency of these reactions can be influenced by factors such as nucleotide concentrations and the presence of regulatory proteins.

Mechanism of Action

Process

The mechanism by which RecA operates involves several steps:

  1. Binding: RecA binds to ssDNA, forming a nucleoprotein filament.
  2. Homology Search: The filament searches for homologous sequences on dsDNA.
  3. Strand Exchange: Once homology is found, strand exchange occurs, forming a heteroduplex.
  4. Resolution: The heteroduplex is resolved through synthesis and ligation processes.

Data

Studies indicate that ATP hydrolysis enhances the stability of the RecA-DNA complex, promoting efficient strand exchange and branch migration.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 38 kilodaltons.
  • Solubility: Highly soluble in aqueous buffers, particularly in the presence of salts like sodium chloride.

Chemical Properties

Applications

RecA protein has significant applications in molecular biology and biotechnology:

  • Genetic Engineering: Utilized in techniques such as homologous recombination to introduce specific genetic modifications.
  • Diagnostics: Plays a role in recombinase polymerase amplification techniques used in point-of-care diagnostics.
  • Research Tool: Employed in studies investigating DNA repair mechanisms and homologous recombination pathways.
Introduction to RecA Protein

Historical Discovery and Early Functional Characterization of RecA

RecA (Recombination protein A) was first identified in Escherichia coli in 1965 through genetic screens for recombination-deficient mutants. Clark and Margulies isolated recA mutants that exhibited severe defects in homologous recombination and heightened sensitivity to ultraviolet (UV) radiation, establishing RecA’s central role in DNA repair and genetic recombination processes [7]. Subsequent purification of the RecA protein in the 1970s revealed its multifaceted biochemical activities:

  • Filament Formation: RecA polymerizes on single-stranded DNA (ssDNA) to form helical nucleoprotein filaments, which stretch DNA by 50% compared to B-form DNA [10].
  • Strand Exchange: ATP-dependent pairing of ssDNA with homologous double-stranded DNA (dsDNA), enabling strand exchange to form heteroduplex DNA [5] [7].
  • Coprotease Activity: Activation of LexA repressor autocleavage, triggering the SOS DNA damage response [3].

A landmark 1994 study dissected the ATP-binding P-loop motif (residues 66–74) through mutagenesis (Table 1). Gly66 and Ser70 mutations abolished recombination, highlighting their role in ATP coordination, while Pro67 substitutions differentially impacted recombinational repair pathways [1].

Table 1: Functional Impact of P-Loop Mutations in RecA

ResidueAllowed SubstitutionsFunctional Consequences
Gly66NoneDisrupted ATP binding; loss of recombination activity
Pro67LimitedPathway-specific defects in repair vs. recombination
Ser70NoneImpaired ATP hydrolysis; SOS response failure
Thr74MultipleStabilized nucleotide binding via alternative mechanisms

Phylogenetic Significance and Ubiquity Across Biological Kingdoms

RecA homologs exist across all domains of life, underscoring their evolutionary conservation:

  • Bacteria: RecA is ubiquitous and exhibits ~60–70% sequence conservation across species, making it one of the slowest-evolving DNA metabolism proteins [4] [9].
  • Archaea and Eukarya: RecA analogs include RadA (archaea) and RAD51/Dmc1 (eukaryotes). Phylogenetic analyses confirm that archaeal RecA forms a monophyletic clade sister to eukaryotic RAD51, suggesting divergence from a common ancestor [2] [9].
  • Lateral Gene Transfer: Plant organelles retain chloroplast-targeted RecA acquired via endosymbiotic gene transfer, while animals and fungi lost this trait [4].

Notably, RecA-based phylogenetic trees resolve bacterial lineages (e.g., α-proteobacteria, cyanobacteria) but reveal inconsistencies with rRNA trees, such as non-monophyly of gram-positive bacteria. Cyanobacterial RecA clusters with high-GC gram-positives, implying horizontal gene transfer or convergent evolution [2].

Table 2: RecA Homologs Across Evolutionary Domains

DomainHomologKey FunctionsSequence Identity to E. coli RecA
BacteriaRecAHomologous recombination, SOS response100% (reference)
ArchaeaRadADNA strand exchange, branch migration30–40%
Eukarya (yeast/humans)RAD51, Dmc1Meiotic recombination, DSB repair20–30%

RecA as a Model System for Studying Homologous Recombination

RecA’s filament structure and mechanistic versatility make it an archetype for recombination studies:

Filament Dynamics and Homology Search

  • Presynaptic Filament: RecA-ssDNA filaments adopt an extended conformation with 6.2 RecA monomers per helical turn. Each monomer binds 3 nucleotides, stretching DNA to 5.2 Å rise per base (vs. 3.4 Å in B-DNA) [10].
  • ATP-Driven Conformational Changes: ATP binding stabilizes filaments, while hydrolysis promotes disassembly. The γ-phosphate of ATP bridges Lys248/Lys250 across subunits, enabling cooperative DNA binding [10] [8].
  • Search Mechanism: RecA uses "conformational proofreading" – dsDNA stretching enhances complementarity recognition. Mismatches destabilize hybrid intermediates, ensuring fidelity [3] [6].

Structural Insights from Modeling

Molecular dynamics simulations elucidate filament mechanics:

  • DNA Stretching: Forces >7 pN unwind dsDNA to align with RecA-bound ssDNA, facilitating base pairing [6].
  • Loop L2 Role: The L2 loop (residues 195–209) directly contacts DNA. Phosphorylation at Ser200 (e.g., in mycobacteria) blocks recombination, regulating repair fidelity [3] [11].

Table 3: Key Structural Features of RecA Filaments

FeatureATP-Bound StateADP-Bound StateFunctional Impact
Filament StabilityHighLowEnsures processive strand exchange
DNA Rise per Base5.2 ÅVariableFacilitates homology sampling
L2 Loop ConformationOrdered, DNA-engagedDisorderedMismatch discrimination

Biotechnological Applications

RecA’s homology-sensing capabilities enable novel molecular tools:

  • RARE (RecA-Assisted Restriction Endonuclease): RecA-oligonucleotide complexes protect specific dsDNA sites from methylases, enabling rare-cutter enzyme targeting [5].
  • Gene Targeting Enhancement: Microinjection of RecA-coated DNA into zygotes improves transgene integration efficiency by shielding exogenous DNA from nucleases [5].

These applications exploit RecA’s core function – precise DNA recognition – underscoring its enduring value as a model system.

Properties

CAS Number

155979-15-0

Product Name

REC A PROTEIN FOR MOLECULAR BIOLOGY

Molecular Formula

C12H14O2

Synonyms

REC A PROTEIN FOR MOLECULAR BIOLOGY

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